3-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride
Overview
Description
Scientific Research Applications
Synthesis of Benzisoselenazol-3(2H)-ones : The compound is utilized in the synthesis of benzisoselenazol-3(2H)-ones and benzo[b]selenophen-3(2H)-ones, with 2-(chloroseleno)benzoyl chloride facilitating the formation of 2-substituted 3-hydroxybenzo[b]selenophenes (Lisiak & Młochowski, 2009).
Syntheses and Effects in BDF Mice : Derivatives of this compound were synthesized and their toxicities and antitumor effects in mice were examined, providing insight into structure-activity relationships (Pero, Babiarz-Tracy, & Fondy, 1977).
Acylation of Azaindoles : The compound is used for the attachment of acyl chloride groups to azaindoles, which has implications in medicinal chemistry (Zhang et al., 2002).
Reaction Mechanisms and Rate Constants : It's involved in hydrolyses of acid derivatives like carboxylic acid chlorides and fluoroformates, where reaction mechanisms vary and third-order rate constants are calculated for solvolytic reactions (Bentley, 2015).
Selenenylation-Acylation of C-H Acids : It acts as a bifunctional electrophile in the selenenylation and acylation of the active methylene group, leading to the production of benzo[b]selenophen-3(2H)-ones and 3-hydroxybenzo[b]selenophenes (KlocKrystian, Osajda, & Mlochowski, 2001).
Drug Analysis by Mass Spectrometry : Fluoroaryl derivatives of certain compounds synthesized using this compound are important for the development of assays in plasma, highlighting its role in analytical chemistry (Murray, Watson, & Davies, 1985).
Solvolyses in Organic Chemistry : The compound is studied for its behavior in solvolysis reactions, contributing to the understanding of reaction mechanisms in organic chemistry (Park & Kevill, 2012).
Economical Synthesis Strategies : It is used in the synthesis of organic dyes, showcasing its role in the production of colored pigments with potential applications in various industries (Arrousse et al., 2020).
Polymer Syntheses : The compound is involved in the synthesis of polymers, such as linear and branched poly(3-hydroxy-benzoates), indicating its application in material science (Kricheldorf, Zang, & Schwarz, 1982).
Fluorination of Chlorinated Benzaldehydes and Benzoyl Chlorides : It is used in fluorination reactions, relevant to the synthesis of various fluoro-compounds (Banks et al., 1990).
Safety And Hazards
“3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde”, a related compound, is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It’s recommended to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s advised to wash with plenty of soap and water .
properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FO2/c15-12-5-2-6-13(17)11(12)8-19-10-4-1-3-9(7-10)14(16)18/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPODVSNMAYSPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201220015 | |
Record name | 3-[(2-Chloro-6-fluorophenyl)methoxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201220015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride | |
CAS RN |
1160260-69-4 | |
Record name | 3-[(2-Chloro-6-fluorophenyl)methoxy]benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160260-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(2-Chloro-6-fluorophenyl)methoxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201220015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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